3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
Overview
Description
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is a compound known for its significant antitumor properties. It belongs to the class of imidazotetrazines, which are known for their ability to alkylate DNA, leading to cytotoxic effects on cancer cells .
Preparation Methods
The synthesis of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves several steps. One common method starts with the reaction of 5-diazoimidazole-4-carboxamide with 2-chloroethyl isocyanate in a mixed solvent system . This reaction is notable for its atom efficiency and safety. Industrial production methods often involve similar steps but are scaled up to meet demand, ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct biological activities.
Substitution: It undergoes nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of imidazotetrazines and their derivatives.
Biology: Researchers use it to investigate the mechanisms of DNA alkylation and repair.
Industry: It is used in the production of other pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The primary mechanism of action of 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide involves the alkylation of DNA. This process leads to the formation of DNA cross-links and subsequent disruption of DNA replication and transcription. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the activation of DNA damage response pathways, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide is often compared with other imidazotetrazines, such as temozolomide and mitozolomide. These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and spectrum of activity . For example:
Temozolomide: Known for its oral bioavailability and ability to cross the blood-brain barrier, making it effective against brain tumors.
Mitozolomide: Exhibits a broader spectrum of antitumor activity but has different toxicity profiles compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and effectiveness in treating certain types of cancer.
Properties
IUPAC Name |
3-(2-chloroethyl)-4-oxopyrazolo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2/c8-1-2-13-7(16)14-6(11-12-13)4(3-10-14)5(9)15/h3H,1-2H2,(H2,9,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOAJPQTYKOBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN2C(=C1C(=O)N)N=NN(C2=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238194 | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90521-23-6 | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090521236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Chloroethyl)-3,4-dihydro-4-oxopyrazolo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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